2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It has a chemical formula of C20H20ClN5O2 .
Synthesis Analysis
Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 resulted in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Molecular Structure Analysis
The molecular structure of this compound is based on a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It also contains a pyrimidin-4-yl group attached to the phenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acylation, cyclization, and reductive amination . These reactions result in the formation of pyrimido[4,5-d]pyrimidines with various substituents .Physical and Chemical Properties Analysis
The compound has a weight average of 397.858 and a monoisotopic weight of 397.130552616 . It has a chemical formula of C20H20ClN5O2 .Scientific Research Applications
Crystal Structure Analysis
Studies on compounds with a structural resemblance to 2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol, like pyrimidine fungicides, reveal their crystal structures, showcasing how intermolecular interactions, such as hydrogen bonds, contribute to their stability and form three-dimensional networks. This understanding is crucial for the design of new materials and pharmaceuticals (Kang et al., 2015).
Synthesis and Biological Activity
Several studies focus on the synthesis of novel compounds incorporating the pyrimidine core for evaluating their biological activities, including antimicrobial and anticancer properties. For example, compounds derived from pyrimidin-7-amine have shown moderate anticancer activity, underscoring the potential of such compounds in therapeutic applications (Lu Jiu-fu et al., 2015).
Mechanistic Insights in Chemistry
Research into ligands similar to this compound has provided insights into chemical reactions, such as C-S bond cleavage leading to the formation of complex clusters, offering a deeper understanding of reaction mechanisms that could be applied in catalysis and material science (Huang et al., 2007).
Antifungal Applications
The antifungal effects of compounds incorporating methoxyphenyl and pyrimidinamine groups against specific fungi types have been documented, suggesting these compounds could be developed into effective antifungal agents, highlighting the pharmaceutical applications of such chemicals (Jafar et al., 2017).
Molecular Docking and Theoretical Studies
Investigations into compounds structurally related to this compound have utilized molecular docking and quantum chemical calculations to predict their biological effects and interaction modes, which are vital for drug design and development processes (Viji et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-13-6-7-14(16(21)8-13)17-15(9-19-10-20-17)11-2-4-12(18)5-3-11/h2-10,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJSYMCUJLFIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325545 |
Source
|
Record name | 2-[5-(4-chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26662126 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
676638-84-9 |
Source
|
Record name | 2-[5-(4-chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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